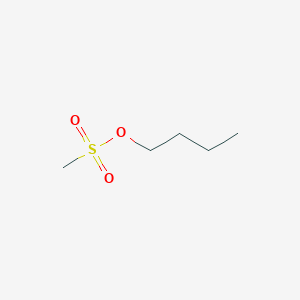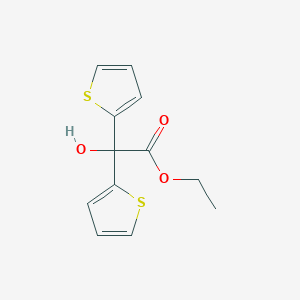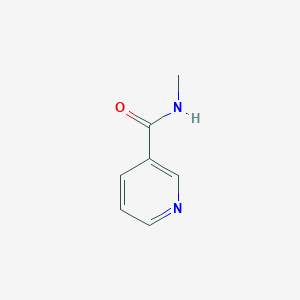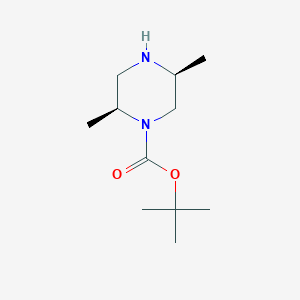
4-Nitrobenzophenone
Übersicht
Beschreibung
4-Nitrobenzophenone is a yellow to light brown fine crystalline powder . It is used in the quantitative structural activity relationship analysis of benzophenone derivatives as antimalarial agents .
Synthesis Analysis
The synthesis of 4-Nitrobenzophenone involves the reduction of nitro compounds to amines. This process is performed under continuous-flow conditions . Both aromatic and aliphatic nitro derivatives are converted to the corresponding primary amines in high yields and very short reaction times .Molecular Structure Analysis
The molecular structure of 4-Nitrobenzophenone is represented by the linear formula O2NC6H4COC6H5 . Its molecular weight is 227.22 .Chemical Reactions Analysis
The chemical reactions involving 4-Nitrobenzophenone are primarily reduction reactions. In tetrahydrofuran, with tetrabutylammonium hexafluorophosphate as a supporting electrolyte, 4-Nitrobenzophenone is reduced to the radical anion and, at a more negative potential, to the dianion .Physical And Chemical Properties Analysis
4-Nitrobenzophenone appears as a yellow to light brown fine crystalline powder . Its melting point ranges from 136 to 138 °C . The boiling point is estimated to be 368.92°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-Nitrobenzophenone is used as an intermediate in organic synthesis . It is used in the production of various organic compounds, contributing to the development of new materials and pharmaceuticals .
Chemical Research
4-Nitrobenzophenone is used in chemical research, particularly in studies involving nitro compounds and aromatic ketones . Its reactions under various conditions can provide valuable insights into the behavior of similar compounds .
Wirkmechanismus
Target of Action
It’s known that benzophenone derivatives have been studied for their antimalarial activity , suggesting that they may interact with proteins or enzymes involved in the life cycle of malaria parasites.
Mode of Action
Benzophenone derivatives, including nitro-substituted compounds, have been shown to exhibit alkylating activity . Alkylating agents can modify the chemical structure of DNA, preventing its replication and thereby inhibiting cell growth.
Biochemical Pathways
It’s worth noting that nitro-substituted aromatic compounds like 4-nitrobenzophenone can be metabolized by bacteria through specific degradation pathways . These pathways involve the reduction of the nitro group and subsequent breakdown of the aromatic ring.
Pharmacokinetics
For instance, 4-Nitrobenzophenone is a yellow to light brown fine crystalline powder , suggesting it could be formulated for oral administration. Its molecular weight (227.22 g/mol ) is within the range typically favorable for drug-like properties.
Result of Action
Some benzophenone derivatives have been shown to exhibit antitumor activity . This suggests that 4-Nitrobenzophenone might also have potential antitumor effects, although this would need to be confirmed through experimental studies.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCBJWUWHHVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061564 | |
| Record name | Methanone, (4-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Nitrobenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20073 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Nitrobenzophenone | |
CAS RN |
1144-74-7 | |
| Record name | 4-Nitrobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-nitrophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001144747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (4-nitrophenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (4-nitrophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Nitrobenzophenone?
A1: 4-Nitrobenzophenone has a molecular formula of C13H9NO3 and a molecular weight of 227.22 g/mol. []
Q2: Are there any unique features in the crystal structure of 4-Nitrobenzophenone?
A2: Yes. In its crystal structure, the molecule, excluding the central carbonyl group (C=O), exhibits near planarity. The two benzene rings are twisted relative to each other with a dihedral angle of 51.41° observed between them. []
Q3: What is a common starting material for synthesizing 4-Nitrobenzophenone?
A3: A frequent precursor for 4-Nitrobenzophenone synthesis is 4-Fluoronitrobenzene. It undergoes nucleophilic acylation with Benzaldehyde in the presence of N-Heterocyclic Carbene (NHC) catalysts, leading to the formation of 4-Nitrobenzophenone. []
Q4: Can you describe the mechanism of 4-Nitrobenzophenone synthesis using 4-Fluoronitrobenzene?
A4: Certainly. The synthesis starts with the generation of NHC from imidazolium ionic liquids in the presence of a base. The NHC activates the benzaldehyde, causing an "umpolung" effect, which transforms it into a nucleophile. This activated benzaldehyde then attacks the electron-deficient carbon bearing fluorine in 4-Fluoronitrobenzene, leading to the displacement of fluorine. Subsequent base-promoted eliminations yield the final product, 4-Nitrobenzophenone. []
Q5: Are there alternative synthetic methods for 4-Nitrobenzophenone?
A5: Yes. One method involves using N-(4-nitrobenzophenone)-5-chlorosamide as a parent compound. This compound is reacted with epoxy low molecular weight compounds such as ethylene oxide, 1,2-epoxypropane, or 2,3-epoxy butane in the presence of a catalyst. []
Q6: How is the position of the nitro group in Nitrobenzophenone isomers determined using mass spectrometry?
A6: Differential mass spectrometry (Dif MS) is employed to differentiate between 3-Nitrobenzophenone and 4-Nitrobenzophenone. By comparing the fragmentation patterns and calculating the differential mass spectrum (Pms) of both isomers, one can pinpoint the nitro group's position without needing standards or spectral libraries. This method relies on the distinct fragmentation pathways exhibited by each isomer due to the different positions of the nitro group, ultimately affecting the stability of the fragmented ions. [, ]
Q7: What are some reactions 4-Nitrobenzophenone can undergo?
A7: 4-Nitrobenzophenone can be reduced to its radical anion and dianion forms in tetrahydrofuran using tetrabutylammonium hexafluorophosphate as a supporting electrolyte. [] It can also undergo Reformatsky reactions with ethyl bromoacetate to form β,β-diarylhydracrylic acids. []
Q8: How does the presence of proton donors affect the reduction of 4-Nitrobenzophenone?
A8: The addition of proton donors to a solution of 4-Nitrobenzophenone in tetrahydrofuran influences its electrochemical reduction pathway. The type and concentration of the proton donor can impact the equilibrium between the radical anion, dianion, and other possible intermediates formed during the reduction process. []
Q9: Can 4-Nitrobenzophenone be used in the synthesis of heterocyclic compounds?
A9: Yes, 4-Nitrobenzophenone derivatives are valuable building blocks for synthesizing diverse heterocyclic compounds. For instance, 2,2'-difluoro-4-nitrobenzophenones, obtained via nucleophilic aroylation of 3,4-difluoronitrobenzene, serve as intermediates in the preparation of xanthones and acridones. These heterocyclic systems are constructed through cyclization reactions of the difluorobenzophenones with oxygen or nitrogen nucleophiles. []
Q10: Has 4-Nitrobenzophenone been used in material science?
A10: Yes, 4-Nitrobenzophenone serves as a key building block in developing ethynyl-terminated polymers for advanced material applications. It acts as an end-capping agent in synthesizing ethynyl-terminated polysulfones and ethynyl-terminated polyether-ketones. [] The nitro group in 4-Nitrobenzophenone plays a crucial role in this process. It allows for controlled polymer chain extension through a nucleophilic aromatic substitution reaction where the nitro group acts as a leaving group, facilitating the attachment of polymer chains to the 4-Nitrobenzophenone core. [] The resulting polymers exhibit desirable properties such as enhanced glass transition temperatures and good thermal stability, making them suitable for high-performance applications. []
Q11: Can derivatives of 4-Nitrobenzophenone be used as imaging agents?
A11: Yes, (R,S)131I-QNB, an analog of the muscarinic receptor antagonist (R,S)-QNB, can be synthesized from 4-Nitrobenzophenone and radiolabeled with Iodine-123 for use as a SPECT imaging agent. This compound has potential applications in studying cerebral muscarinic acetylcholine receptors. [, ]
Q12: Is 4-Nitrobenzophenone used in the synthesis of anti-trypanosomal agents?
A12: Derivatives of 4-Nitrobenzophenone, particularly those incorporating thiosemicarbazone moieties, exhibit promising anti-trypanosomal activity. Notably, Ruthenium(II) complexes and Manganese(II) complexes with N4-methyl-4-nitrobenzophenone thiosemicarbazone have been investigated for their potential in treating trypanosomiasis. [, ]
Q13: Are there any other notable biological activities associated with 4-Nitrobenzophenone derivatives?
A13: 4-Nitrobenzophenone derivatives, specifically N-{7-methoxy-6-[2-(1-pyrrole-2-base) ethoxy] quinazoline-4 base}-4-N-[(4-nitrobenzophenone) methyl] benzene-1,4-diamine, have demonstrated promising anti-tumor activity in vitro and in vivo against various cancer cell lines, including MCF-7, A549, and HT-29. [] This highlights the potential of 4-Nitrobenzophenone derivatives as lead compounds for developing novel anti-cancer therapeutics.
Q14: How is computational chemistry used in research related to 4-Nitrobenzophenone?
A14: Computational methods, such as semiempirical molecular orbital (MO) calculations using AM1 and PM3 methods, are employed to predict the heat of formation of ions generated during the fragmentation of 4-Nitrobenzophenone derivatives in mass spectrometry. These calculated values are then correlated with the experimental differential mass spectra to provide insights into the fragmentation pathways and stability of different ions. []
Q15: What is the significance of studying the micellar effect on the photochemistry of compounds related to 4-Nitrobenzophenone?
A15: Examining the influence of surfactants, such as sodium dodecyl sulfate (SDS), Tween #80, and hexadecyltrimethylammonium bromide (HTAB), on the photooxidation of 4-Nitrobenzophenone-related oximes provides valuable information about the reaction mechanism and the role of singlet oxygen. This research helps to understand how these compounds might behave in different environments, including biological systems. []
Q16: Can you explain the concept of steric inhibition of resonance in the context of 4-Nitrobenzophenone and its derivatives?
A16: Steric hindrance, arising from bulky substituents near the reactive center, can disrupt the resonance stabilization of intermediates formed during reactions involving 4-Nitrobenzophenone and its derivatives. For instance, the presence of methyl groups in 3,5-dimethyl-4-nitrobenzenemethanol hinders its reactivity with sodium hydroxide compared to the unsubstituted α-phenyl-4-nitrobenzenemethanol. []
Q17: What is the role of 4-Nitrobenzophenone oxime resin in peptide synthesis?
A17: The 4-Nitrobenzophenone oxime resin, pioneered by E.T. Kaiser, provides a unique platform for solid-phase peptide synthesis. It allows for the synthesis of protected peptides on the resin, followed by controlled cleavage to obtain the desired peptide sequence. This strategy has proven valuable in synthesizing long chain polypeptides and artificial proteins. []
Q18: How is the oxime resin advantageous in cyclic peptide synthesis?
A18: The oxime resin simplifies the synthesis of cyclic peptides. The linear peptide sequence can be assembled on the resin, and a subsequent cyclization-cleavage step directly generates the desired cyclic peptide. This method streamlines the process and offers advantages over traditional solution-phase methods. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



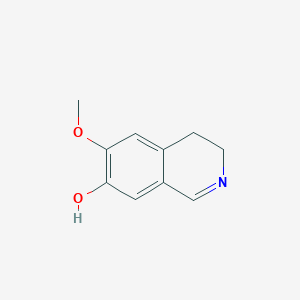


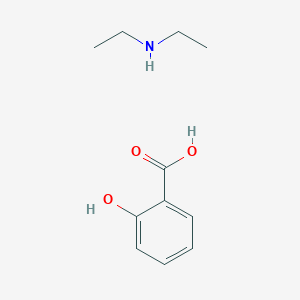
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)
![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)

